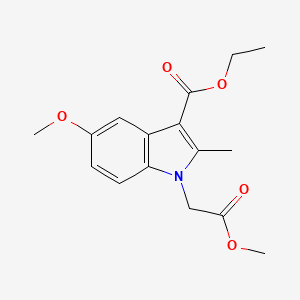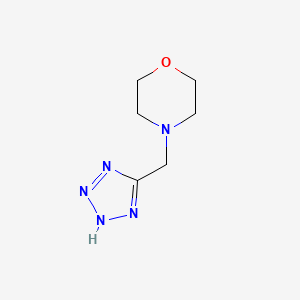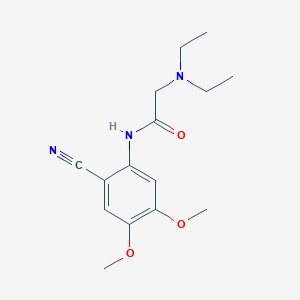![molecular formula C15H9BrF3N3O B4318496 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE](/img/structure/B4318496.png)
3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE
Overview
Description
3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 1-bromo-3-trifluoromethylbenzene, which undergoes a palladium-catalyzed aminocarbonylation reaction with formamide to form the intermediate 3-(trifluoromethyl)benzamide . This intermediate is then further reacted with 2-(trifluoromethyl)-1H-benzimidazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and benzimidazole moiety are known to enhance the compound’s binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Broflanilide: N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide.
3-(Trifluoromethyl)benzamide: A simpler compound that forms the core moiety of the target compound.
Uniqueness
3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE is unique due to its combination of a bromine atom, trifluoromethyl group, and benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3O/c16-9-4-1-3-8(7-9)13(23)20-10-5-2-6-11-12(10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHMMLYQUYVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(diethylamino)propyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318436.png)
![2-(diisopropylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318443.png)

![N-(3,5-dichlorophenyl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4318462.png)

![14-(trifluoromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene](/img/structure/B4318464.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(benzylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4318466.png)
![N-(3,4-DICHLOROPHENYL)-N'-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}METHYLIDENE)UREA](/img/structure/B4318468.png)
![2-({4-CYANO-5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4318487.png)
![2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4318488.png)
![5-{[4-(benzyloxy)-2-hydroxybenzyl]amino}-1H-pyrazol-4-yl cyanide](/img/structure/B4318497.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4318506.png)
![N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4318514.png)
